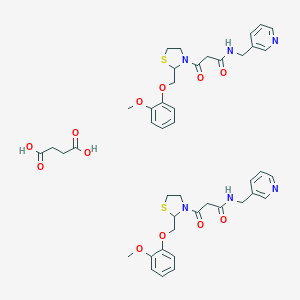
1-Methylazepane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylazepane-3-carbonitrile, also known as MAC, is a heterocyclic compound that belongs to the class of azepanes. It is a colorless liquid with a molecular formula of C8H14N2 and a molecular weight of 138.21 g/mol. MAC has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Methylazepane-3-carbonitrile is not fully understood. However, it is believed that 1-Methylazepane-3-carbonitrile exerts its biological activity by interacting with specific receptors or enzymes in the body. Studies have shown that 1-Methylazepane-3-carbonitrile has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical And Physiological Effects
1-Methylazepane-3-carbonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 1-Methylazepane-3-carbonitrile has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 1-Methylazepane-3-carbonitrile has also been shown to have anti-inflammatory and analgesic effects. In addition, 1-Methylazepane-3-carbonitrile has been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
1-Methylazepane-3-carbonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Methylazepane-3-carbonitrile is also relatively inexpensive compared to other compounds used in research. However, 1-Methylazepane-3-carbonitrile has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, 1-Methylazepane-3-carbonitrile has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Methylazepane-3-carbonitrile. One area of interest is the development of 1-Methylazepane-3-carbonitrile-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the use of 1-Methylazepane-3-carbonitrile as a building block for the synthesis of new compounds with potential applications in various fields such as material science and medicinal chemistry. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylazepane-3-carbonitrile and its potential effects on human health.
Synthesis Methods
The synthesis of 1-Methylazepane-3-carbonitrile involves the reaction between 1,6-hexanediamine and acrylonitrile. The reaction is carried out under reflux conditions using a solvent such as toluene or xylene. The product is then purified using column chromatography to obtain pure 1-Methylazepane-3-carbonitrile.
Scientific Research Applications
1-Methylazepane-3-carbonitrile has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1-Methylazepane-3-carbonitrile is used as a building block for the synthesis of various compounds such as heterocycles and amino acids. In material science, 1-Methylazepane-3-carbonitrile is used as a precursor for the synthesis of polymers and resins. In medicinal chemistry, 1-Methylazepane-3-carbonitrile has shown potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
1-methylazepane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10-5-3-2-4-8(6-9)7-10/h8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRRWGJEOVJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylazepane-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)



![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)